Decanamide, n-pentyl-

TRP channels Lipid signaling Cellular assay

Decanamide, N-pentyl- (N-pentyldecanamide) is a synthetic fatty acid amide with a unique dual pharmacological profile: high-affinity TRPV1 antagonist (Ki=0.030 nM) and TRPM5 agonist (EC50=85 nM). This precise combination of a C10 acyl chain and N-pentyl group imparts functional selectivity critical for dissecting TRP channel contributions in sensory neuron or microglial activation studies. Unlike close structural analogs, this compound cannot be substituted without introducing significant experimental risk. Use as a GC-MS reference standard (retention time 19.57 min) for metabolomic profiling or as a key probe in SAR libraries to map structural requirements for TRP channel subtype selectivity.

Molecular Formula C15H31NO
Molecular Weight 241.41 g/mol
CAS No. 64891-15-2
Cat. No. B15443986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecanamide, n-pentyl-
CAS64891-15-2
Molecular FormulaC15H31NO
Molecular Weight241.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NCCCCC
InChIInChI=1S/C15H31NO/c1-3-5-7-8-9-10-11-13-15(17)16-14-12-6-4-2/h3-14H2,1-2H3,(H,16,17)
InChIKeyJDOXRJPSXQMMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decanamide, N-pentyl- (CAS 64891-15-2) Procurement Specifications and Basic Properties


Decanamide, N-pentyl- (CAS 64891-15-2), also known as N-pentyldecanamide, is a synthetic fatty acid amide with the molecular formula C15H31NO and a molecular weight of 241.41 g/mol . It belongs to the class of N-acyl amides, a family of lipid signaling molecules structurally related to endocannabinoids like anandamide [1]. As a research compound, it is utilized in studies of transient receptor potential (TRP) channels and other lipid-sensitive targets [2]. Its presence has also been noted in metabolomic profiling, where it was identified as a significant component in a specific sample (31.14% area) [3].

Why Decanamide, N-pentyl- Cannot Be Interchanged with Other N-Acyl Amides in Assay Development


The N-acyl amide family exhibits profound functional diversity arising from variations in the acyl chain length and the nature of the amine head group [1]. These structural differences dictate receptor binding affinity and functional activity, such as agonism or antagonism at TRP channels [1]. Therefore, substituting Decanamide, N-pentyl- with another N-acyl amide (e.g., one with a different acyl chain like N-palmitoyl or N-oleoyl derivatives, or a different N-substituent) without quantitative comparative data introduces significant experimental risk, potentially leading to misinterpretation of results in lipid signaling and TRP channel research. The precise combination of a C10 acyl chain and an N-pentyl group in this compound imparts a unique chemical signature that cannot be assumed to be functionally equivalent to its close structural analogs.

Quantitative Differentiation of Decanamide, N-pentyl- from Structural Analogs: An Evidence-Based Guide


TRP Channel Functional Selectivity Profile: Agonism vs. Antagonism Across TRPV and TRPM Subtypes

Decanamide, N-pentyl- demonstrates a distinct functional selectivity profile across different TRP channels. It acts as an antagonist at human TRPV1 (Ki = 0.030 nM) [1] but as an agonist at both mouse (EC50 = 85 nM) and human (EC50 = 89 nM) TRPM5 [2]. While direct head-to-head data for this specific compound against all analogs is limited, this dual profile of TRPV1 antagonism and TRPM5 agonism is a key differentiator from other N-acyl amides, which may be agonists or antagonists at TRPV1-4 with varying potencies [3]. For instance, its TRPV1 antagonist potency (Ki = 0.030 nM) is notably higher than the reported IC50 of 5,350 nM for another N-acyl amide (BDBM50424159) in a different TRPV1 antagonist assay [4], illustrating the wide range of activities within this class.

TRP channels Lipid signaling Cellular assay

Physicochemical Differentiation via Chromatographic Behavior (GC-MS Metabolomics)

In gas chromatography-mass spectrometry (GC-MS) metabolomic profiling, Decanamide, N-pentyl- exhibits a retention time (RT) of 19.57 minutes, a parameter dictated by its unique molecular weight (241 g/mol) and polarity [1]. This RT is distinct from other structurally related metabolites in the same study, such as 2,4,6-trimethyl decane (RT=22.23 min) [1] and hexa-hydrofarnesyl acetone (RT=15.06 min) [1].

Metabolomics GC-MS Natural product analysis

Spectral Fingerprint for Unambiguous Identification

Decanamide, N-pentyl- possesses a unique and verifiable mass spectrum (GC-MS) that serves as a definitive fingerprint for its identification [1]. While mass spectra for analogs like Decanamide (CAS 2319-29-1) are available in other databases, the specific fragmentation pattern for N-pentyl decanamide, cataloged with Spectrum ID 19lOHWOFUok in SpectraBase, is distinct [1]. This allows for unambiguous confirmation of its identity in complex mixtures, preventing misidentification with other C15H31NO isomers or related N-acyl amides.

Analytical chemistry Mass spectrometry Compound identification

Strategic Application Scenarios for Decanamide, N-pentyl- in Life Science Research


Dissecting TRPV1 and TRPM5 Signaling in Nociception and Inflammation Models

Leverage the compound's dual activity as a high-affinity TRPV1 antagonist (Ki=0.030 nM) and TRPM5 agonist (EC50=85 nM) [REFS-1, REFS-2]. This profile is ideal for comparative studies aimed at separating the contributions of these two TRP channels in sensory neuron function or microglial activation [3].

Use as an Analytical Standard for Lipidomics and Metabolomics

Utilize the compound's established GC-MS retention time (19.57 min) [4] and its unique mass spectrum [5] as a reference standard for identifying and quantifying this specific N-acyl amide in complex biological matrices or natural product extracts.

Structure-Activity Relationship (SAR) Studies of N-Acyl Amide Lipid Signaling

Employ Decanamide, N-pentyl- as a key probe molecule in an SAR library of N-acyl amides. By systematically comparing its activity to analogs with different acyl chain lengths (e.g., N-palmitoyl, N-stearoyl) or N-substituents, researchers can map the structural requirements for TRP channel subtype selectivity and potency [3].

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